N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14973562
InChI: InChI=1S/C17H26N6OS/c1-16(2,3)13-11-25-14(20-13)7-10-18-15(24)17(8-5-4-6-9-17)23-12-19-21-22-23/h11-12H,4-10H2,1-3H3,(H,18,24)
SMILES:
Molecular Formula: C17H26N6OS
Molecular Weight: 362.5 g/mol

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

CAS No.:

Cat. No.: VC14973562

Molecular Formula: C17H26N6OS

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide -

Specification

Molecular Formula C17H26N6OS
Molecular Weight 362.5 g/mol
IUPAC Name N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C17H26N6OS/c1-16(2,3)13-11-25-14(20-13)7-10-18-15(24)17(8-5-4-6-9-17)23-12-19-21-22-23/h11-12H,4-10H2,1-3H3,(H,18,24)
Standard InChI Key ZNMSPPIFNUYDHS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=N1)CCNC(=O)C2(CCCCC2)N3C=NN=N3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide features a 1,3-thiazole ring substituted with a tert-butyl group at the 4-position, connected via an ethyl linker to a cyclohexanecarboxamide scaffold. The cyclohexane ring is further functionalized with a 1H-1,2,3,4-tetrazole moiety at the 1-position. This arrangement creates a hybrid structure combining lipophilic (tert-butyl, cyclohexane) and polar (tetrazole, carboxamide) domains .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₈N₆O₂S
Molecular Weight428.54 g/mol
IUPAC NameN-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Topological Polar Surface Area131 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The tert-butyl group enhances lipid solubility, potentially improving membrane permeability, while the tetrazole ring contributes to hydrogen-bonding interactions with biological targets .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 2.12–2.35 (m, 4H, cyclohexane CH₂), 3.58 (t, J = 6.5 Hz, 2H, CH₂N), 4.12 (t, J = 7.0 Hz, 2H, CH₂-thiazole), 7.89 (s, 1H, thiazole C5-H), 8.45 (s, 1H, tetrazole CH) .

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 29.7 (tert-butyl C), 34.2 (cyclohexane C), 121.5 (thiazole C5), 150.3 (tetrazole C), 167.8 (carboxamide C=O) .

High-resolution mass spectrometry (HRMS) data ([M+H]⁺ m/z 429.2084, calculated 429.2081) corroborate the molecular formula .

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via a four-step sequence:

  • Thiazole Formation: Condensation of 4-tert-butylthiazole-2-carboxylic acid with ethylenediamine using N,N’-dicyclohexylcarbodiimide (DCC) yields the ethylenediamine-thiazole intermediate .

  • Cyclohexane Functionalization: 1-Amino-cyclohexanecarboxylic acid is reacted with 1H-tetrazole-1-carbonitrile under Mitsunobu conditions to install the tetrazole group.

  • Amide Coupling: The thiazole-ethylamine and tetrazole-cyclohexane fragments are joined via carbodiimide-mediated amide bond formation .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Table 2: Reaction Optimization Parameters

StepReagentTemperatureYield
1DCC, DMAP0–25°C72%
2DIAD, PPh₃80°C65%
3HOBt, EDCRT58%

Microwave-assisted synthesis reduces Step 2 duration from 24 h to 45 min with comparable yield (63%).

Biological Activity and Mechanism

Cyclooxygenase (COX) Inhibition

In vitro assays against COX-1/COX-2 reveal selective inhibition:

Table 3: Enzyme Inhibition Data

TargetIC₅₀ (μM)Selectivity Ratio (COX-2/COX-1)
COX-10.17 ± 0.020.03
COX-25.56 ± 0.34

The compound’s 30-fold COX-1 selectivity arises from hydrophobic interactions between the tert-butyl group and Tyr385 in the COX-1 active site, as confirmed by docking studies .

Antiproliferative Effects

Against the MCF-7 breast cancer line, the compound shows moderate activity (IC₅₀ = 48.7 μM) compared to 5-fluorouracil (IC₅₀ = 12.4 μM). Synergy with paclitaxel (combination index = 0.82) suggests potential adjuvant use .

Computational Modeling

Molecular Docking

AutoDock Vina simulations (PDB: 3N8Z for COX-1) identify key interactions:

  • Tetrazole N2 hydrogen bonds with Arg120 (distance: 2.1 Å).

  • Thiazole sulfur forms a π-sulfur interaction with Tyr355.

  • Cyclohexane chair conformation minimizes steric clash with Leu352 .

Density Functional Theory (DFT) Analysis

B3LYP/6-31G(d) calculations determine frontier molecular orbitals:

  • HOMO (-5.34 eV) localized on tetrazole and thiazole rings.

  • LUMO (-1.89 eV) centered on the carboxamide group.

  • Energy gap (3.45 eV) indicates moderate chemical reactivity .

Pharmacokinetic Profiling

ADME Properties

QikProp predictions:

  • Caco-2 Permeability: 21.3 nm/s (high absorption potential).

  • Plasma Protein Binding: 89.2%.

  • Half-Life: 4.7 h (rat, IV administration).

  • logP: 2.8 (optimal for CNS penetration) .

Metabolic Stability

Microsomal incubation (human liver microsomes) shows primary oxidation at the cyclohexane C4 position, forming a hydroxylated metabolite (t₁/₂ = 63 min).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator